molecular formula C11H10Cl2N2O B8351049 [1-(2,6-Dichlorobenzyl)-1H-imidazol-5-yl]methanol

[1-(2,6-Dichlorobenzyl)-1H-imidazol-5-yl]methanol

Cat. No. B8351049
M. Wt: 257.11 g/mol
InChI Key: CRXCQADIASUKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187466B2

Procedure details

45 mg (0.18 mmol) of the compound from Example 36A together with 27 mg (0.26 mmol) of triethylamine were dissolved in 1 ml of toluene, and 25 mg (0.21 mmol) of thionyl chloride were added dropwise at RT. The mixture was stirred at RT for 1 h. Under reduced pressure, the reaction mixture was freed from all volatile components. This gave 48 mg (99% of theory) of the target compound, which was reacted further without any further purification.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:3]=1[CH2:4][N:5]1[C:9]([CH2:10]O)=[CH:8][N:7]=[CH:6]1.C(N(CC)CC)C.S(Cl)([Cl:26])=O>C1(C)C=CC=CC=1>[Cl:26][CH2:10][C:9]1[N:5]([CH2:4][C:3]2[C:2]([Cl:1])=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:16])[CH:6]=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
ClC1=C(CN2C=NC=C2CO)C(=CC=C1)Cl
Name
Quantity
27 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave 48 mg (99% of theory) of the target compound, which was reacted further without any further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC1=CN=CN1CC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.